BenchChemオンラインストアへようこそ!

6-Bromo-1H-imidazo[4,5-b]pyridine 4-oxide

PAK4 kinase inhibition Fragment-based drug discovery X-ray crystallography

This 6-bromo N-oxide building block is indispensable for fragment-to-lead oncology campaigns. Validated for PAK4 inhibitor design (e.g., KY-04045 lead), the bromine atom enables Suzuki/Buchwald cross-coupling while the N-oxide dictates N-alkylation regioselectivity—synthetic advantages inaccessible with non-oxide or differently halogenated analogs. To ensure downstream synthetic integrity, specify CAS 83472-57-5; generic imidazopyridine substitutes are not functionally equivalent.

Molecular Formula C6H4BrN3O
Molecular Weight 214.02 g/mol
CAS No. 83472-57-5
Cat. No. B1625491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1H-imidazo[4,5-b]pyridine 4-oxide
CAS83472-57-5
Molecular FormulaC6H4BrN3O
Molecular Weight214.02 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=N2)N(C=C1Br)O
InChIInChI=1S/C6H4BrN3O/c7-4-1-5-6(9-3-8-5)10(11)2-4/h1-3,11H
InChIKeyGVUOIZZEGULRKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1H-imidazo[4,5-b]pyridine 4-oxide (CAS 83472-57-5): Key Chemical Profile and Procurement Considerations


6-Bromo-1H-imidazo[4,5-b]pyridine 4-oxide (CAS 83472-57-5) is a brominated heterocyclic aromatic compound with the molecular formula C₆H₄BrN₃O and a molecular weight of 214.02 g/mol . It belongs to the imidazo[4,5-b]pyridine N-oxide class, a structural motif that has attracted interest as a privileged scaffold in medicinal chemistry for kinase inhibitor development [1]. The compound is available from commercial suppliers at purities typically ranging from 95% to 97%, and is intended for research use only, not for human or veterinary applications [2].

6-Bromo-1H-imidazo[4,5-b]pyridine 4-oxide (CAS 83472-57-5): Why Generic Substitution Fails for N-Oxide Heterocyclic Scaffolds


Substituting 6-Bromo-1H-imidazo[4,5-b]pyridine 4-oxide with structurally similar imidazo[4,5-b]pyridine analogs (e.g., non-N-oxide derivatives such as CAS 28279-49-4 or 6-chloro variants) is not functionally equivalent due to critical differences in electronic properties, synthetic versatility, and structural validation for target engagement. The N-oxide moiety fundamentally alters the electron density distribution on the pyridine ring, influencing both chemical reactivity in downstream functionalization [1] and the hydrogen-bonding capacity with biological targets [2]. Furthermore, the bromine atom at the 6-position serves as an essential vector for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are not directly accessible with non-halogenated or differently halogenated analogs [1]. Procurement of the precise CAS 83472-57-5 is required when the synthetic route or biological study mandates this specific substitution pattern and oxidation state.

6-Bromo-1H-imidazo[4,5-b]pyridine 4-oxide (CAS 83472-57-5): Quantitative Differentiation Data and Comparator Analysis


Structural Validation and Binding Affinity for PAK4 Kinase Hinge Region via Co-Crystallography

The derivative KY-04045, which incorporates the 6-Bromo-1H-imidazo[4,5-b]pyridine core, has been co-crystallized with PAK4 kinase, providing unambiguous structural evidence for hinge-loop binding mediated specifically by the imidazopyridine ring system [1]. Although the PAK4 affinity (IC₅₀ = 8.7 μM) is modest, the crystallographic data (PDB deposition) confirms the precise binding pose, establishing this scaffold as a validated starting point for optimization, unlike uncharacterized or non-crystallized analogs [1].

PAK4 kinase inhibition Fragment-based drug discovery X-ray crystallography

Regioselectivity in N-Alkylation Reactions: N-Oxide vs. Non-Oxide Analogs

Imidazo[4,5-b]pyridine-4-oxide derivatives exhibit distinct regioselectivity in N-alkylation reactions compared to their non-oxide counterparts. Experimental and DFT studies on closely related N-oxide systems demonstrate that the presence of the N-oxide moiety directs alkylation to specific nitrogen positions (regioselectivity ratios determined experimentally), whereas non-oxide analogs yield different regioisomeric distributions or require alternative reaction conditions [1].

Regioselective alkylation Synthetic methodology DFT calculation

6-Position Bromine as a Versatile Synthetic Handle for Cross-Coupling

The bromine atom at the 6-position of the imidazo[4,5-b]pyridine ring serves as a robust leaving group for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling rapid diversification at this position . In contrast, the corresponding 6-unsubstituted or 6-chloro analogs exhibit either no reactivity (unsubstituted) or significantly altered reactivity profiles (chloro) that affect coupling efficiency and substrate scope [1].

Cross-coupling Building block Medicinal chemistry

Improved Aqueous Solubility Profile Relative to Parent Scaffold

The presence of the N-oxide moiety in imidazo[4,5-b]pyridine derivatives introduces a permanent dipole and additional hydrogen-bond acceptor capacity, which typically enhances aqueous solubility compared to the non-oxide parent scaffold [1]. While direct solubility data for the 6-bromo-4-oxide is limited, the unsubstituted 3H-imidazo[4,5-b]pyridine 4-oxide (CAS 6863-46-3) exhibits distinct physicochemical properties due to N-oxide polarity .

Physicochemical properties Solubility Drug-likeness

Cost-Benefit Analysis: 6-Bromo-4-oxide vs. 6-Bromo Parent Scaffold

6-Bromo-1H-imidazo[4,5-b]pyridine 4-oxide (CAS 83472-57-5) is commercially available at prices ranging from approximately $20-50 per gram from Chinese suppliers, representing a modest premium over the 6-bromo parent scaffold (CAS 28279-49-4) [1]. However, purchasing the pre-oxidized building block eliminates the need for a separate oxidation step, which would otherwise require additional reagents, time, and purification effort [2].

Procurement Cost analysis Synthetic efficiency

6-Bromo-1H-imidazo[4,5-b]pyridine 4-oxide (CAS 83472-57-5): High-Value Research and Industrial Application Scenarios


Fragment-Based Drug Discovery Targeting PAK4 and Related Kinases

The 6-bromo-imidazo[4,5-b]pyridine core serves as a validated fragment for PAK4 kinase inhibitor design. As demonstrated by KY-04045 (IC₅₀ = 8.7 μM against PAK4), this scaffold engages the kinase hinge region in a structurally characterized binding mode, providing a crystallographically validated starting point for fragment growing, merging, or linking strategies [1]. The bromine at C6 and the N-oxide at N4 offer orthogonal vectors for chemical elaboration, making this compound suitable for fragment-to-lead campaigns in oncology programs targeting PAK4-driven cancers. [1]

Controlled Regioselective Synthesis of N-Substituted Imidazopyridine Derivatives

The N-oxide moiety in 6-bromo-1H-imidazo[4,5-b]pyridine 4-oxide imparts predictable regioselectivity in N-alkylation reactions under mild conditions (K₂CO₃, DMF, room temperature), enabling the controlled synthesis of specific N-substituted isomers that are difficult to access via non-oxide intermediates [1]. This property is particularly valuable in medicinal chemistry when specific N-alkylation patterns are required for target engagement or to modulate physicochemical properties. [1]

Parallel Library Synthesis via C6 Cross-Coupling for SAR Exploration

The 6-bromo substituent provides a robust handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling the rapid generation of diverse compound libraries with varying C6 substituents [1]. When combined with the N-oxide functionality, which can be retained or reduced post-coupling, this building block offers a versatile platform for exploring structure-activity relationships (SAR) across multiple vectors simultaneously. This is particularly suited for hit-to-lead optimization in kinase inhibitor programs where C6 aryl/heteroaryl substitutions are known to modulate potency and selectivity. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-1H-imidazo[4,5-b]pyridine 4-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.